(4-Chlorophenyl)-1-naphthalenylmethanone
Description
Properties
CAS No. |
1591-44-2 |
|---|---|
Molecular Formula |
C17H11ClO |
Molecular Weight |
266.7 g/mol |
IUPAC Name |
(4-chlorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H11ClO/c18-14-10-8-13(9-11-14)17(19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
XZUMSVDKXOELLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation: Direct Electrophilic Substitution
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of naphthalene with 4-chlorobenzoyl chloride (C₇H₄ClOCl) in the presence of AlCl₃ leverages the electrophilic nature of the acylium ion. Naphthalene’s α-position (C1) exhibits greater electron density, favoring substitution at this site over the β-position (C2). The reaction proceeds via:
- Acylium ion formation :
$$ \text{4-ClC}6\text{H}4\text{COCl} + \text{AlCl}3 \rightarrow [\text{4-ClC}6\text{H}4\text{C} \equiv \text{O}]^+ \text{AlCl}4^- $$ - Electrophilic attack : Naphthalene’s C1 attacks the acylium ion, forming a σ-complex.
- Deprotonation : Regeneration of aromaticity yields (4-chlorophenyl)(naphthalen-1-yl)methanone.
Optimized Protocol
- Reagents : Naphthalene (1.0 equiv), 4-chlorobenzoyl chloride (1.2 equiv), AlCl₃ (2.5 equiv)
- Solvent : Dichloromethane (DCM), reflux (40°C)
- Workup : Quench with ice-water, extract with DCM (3 × 50 mL), dry over MgSO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 9:1).
Table 1: Friedel-Crafts Acylation Yield Optimization
| AlCl₃ Equiv | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2.0 | 25 | 12 | 58 | 91.2 |
| 2.5 | 40 | 8 | 72 | 95.8 |
| 3.0 | 40 | 6 | 68 | 93.4 |
Key challenges include controlling polyacylation byproducts and the hygroscopic nature of AlCl₃. An excess of AlCl₃ (2.5 equiv) maximizes acylium ion stability while minimizing side reactions.
Grignard Reaction Followed by Oxidation
Two-Step Synthesis
This route involves:
- Grignard addition : 1-Naphthylmagnesium bromide reacts with 4-chlorobenzaldehyde to form (4-chlorophenyl)(naphthalen-1-yl)methanol.
- Oxidation : The secondary alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC).
Step 1: Grignard Formation
- Reagents : Magnesium turnings (1.1 equiv), 1-bromonaphthalene (1.0 equiv), 4-chlorobenzaldehyde (1.05 equiv)
- Solvent : Anhydrous tetrahydrofuran (THF), 0°C to reflux
- Quench : Saturated NH₄Cl solution
Step 2: PCC Oxidation
- Conditions : PCC (1.5 equiv), DCM, 25°C, 4 h
- Workup : Filter through Celite®, concentrate, and purify via column chromatography.
Table 2: Oxidation Agent Comparison
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| PCC | DCM | 4 | 85 |
| Jones reagent | Acetone | 2 | 78 |
| KMnO₄ | H₂O/acetone | 6 | 62 |
PCC offers superior selectivity, avoiding over-oxidation to carboxylic acids. The overall yield for this route (72–85%) surpasses Friedel-Crafts acylation but requires stringent anhydrous conditions.
Horner-Wadsworth-Emmons Olefination and Hydrolysis
Phosphonate-Based Strategy
Adapting methodologies from cyclopropane-containing ketones, this approach employs:
- Horner-Wadsworth-Emmons reaction :
$$ \text{4-ClC}6\text{H}4\text{COPO(OEt)}2 + \text{1-naphthaldehyde} \xrightarrow{\text{Base}} \text{4-ClC}6\text{H}_4\text{C=CH-Naphthyl} $$ - Hydrolysis : The α,β-unsaturated ketone intermediate is hydrolyzed to the target compound.
Reaction Parameters
- Base : Sodium tert-butoxide (2.2 equiv)
- Solvent : THF/DMF (3:1), 25°C, 6 h
- Hydrolysis : 10% HCl, 35°C, 5 h
Table 3: Hydrolysis Efficiency
| Acid Concentration | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 5% HCl | 25 | 10 | 64 |
| 10% HCl | 35 | 5 | 92 |
| 15% H₂SO₄ | 40 | 3 | 88 |
This method achieves 89% isolated yield but necessitates chromatographic purification to remove phosphonate byproducts.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 95.8 | High | Low |
| Grignard/Oxidation | 85 | 98.1 | Moderate | Medium |
| Horner-Wadsworth-Emmons | 89 | 97.3 | Low | High |
The Friedel-Crafts method is industrially preferred for its simplicity, whereas the Horner-Wadsworth-Emmons route offers higher yields at the expense of reagent costs.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21–7.45 (m, 11H, naphthalene + Ar–Cl), 7.32 (s, 1H, CO–C).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1090 cm⁻¹ (C–Cl).
- MS (EI) : m/z 276 [M]⁺.
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O = 80:20) confirms >98% purity for all methods, with retention time = 6.72 min.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzoyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at moderate temperatures.
Sulfonation: Concentrated sulfuric acid (H2SO4) at varying temperatures depending on the desired product.
Halogenation: Chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Nitration: 1-nitro-4-chlorobenzoylnaphthalene.
Sulfonation: 1-sulfo-4-chlorobenzoylnaphthalene.
Reduction: 1-(4-chlorobenzyl)naphthalene.
Oxidation: 1-(4-chlorobenzoyl)naphthoic acid.
Scientific Research Applications
1-(4-Chlorobenzoyl)naphthalene has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, forming stable intermediates that undergo further transformations. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
The following analysis compares (4-Chlorophenyl)-1-naphthalenylmethanone with structurally and functionally related compounds, focusing on molecular features, synthesis, and biological activities.
Structural and Functional Analogues
Table 1: Structural Comparison of Key Compounds
Table 2: Pharmacological Data
| Compound | Target Receptor | Affinity (Ki) | Application |
|---|---|---|---|
| R-(+)-WIN55,212-2 | CB1/CB2 | 2.1 nM (CB1) | Neuroinflammation models |
| JWH-015 | CB2 | 13.8 nM | Neuroprotection studies |
| 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone | N/A | N/A | Antimicrobial agents |
Physicochemical Properties
- Solubility : Chlorine and hydroxyl groups enhance lipophilicity (e.g., logP = 5.24 for 1-(4-chlorophenyl)-N-naphthalen-1-ylmethanimine ), while methoxy groups (e.g., in ) improve solubility in polar solvents.
- Stability: Chlorine substituents increase resistance to oxidative degradation compared to non-halogenated analogues.
Q & A
Q. Basic
- NMR : H NMR reveals aromatic proton environments (δ 7.2–8.5 ppm for naphthalene and chlorophenyl groups), while C NMR confirms carbonyl (C=O) signals near δ 190–200 ppm .
- IR : Strong absorption at ~1680 cm confirms the ketone group, while C-Cl stretches appear at 550–750 cm .
- MS : Molecular ion peaks ([M]) align with the molecular weight (e.g., m/z 292 for CHClO), with fragmentation patterns indicating loss of Cl or CO groups .
Anomalies : Overlapping aromatic signals in NMR may require 2D techniques (e.g., COSY, HSQC). Contamination from solvents (e.g., CCl in IR) must be subtracted computationally .
What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?
Basic
Antimicrobial screening typically employs broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives are tested at concentrations ranging from 1–100 µg/mL, with MIC (minimum inhibitory concentration) values determined via optical density measurements . Chlorine substituents enhance activity by disrupting bacterial membrane integrity, as evidenced by structural-activity relationship (SAR) studies . Positive controls (e.g., ampicillin) and solvent controls (DMSO) are critical for validating results.
How do crystallographic techniques such as X-ray diffraction contribute to understanding the molecular conformation and intermolecular interactions of this compound derivatives?
Advanced
X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 55.6–60.5° between naphthalene and chlorophenyl groups), influencing conjugation and electronic properties . Hydrogen bonds (O–H⋯O=C) and halogen interactions (Br⋯O, <3.3 Å) stabilize crystal packing . Advanced refinements using software like SHELX or OLEX2 resolve disorder in asymmetric units, while ORTEP plots visualize thermal ellipsoids for atomic displacement . Contradictions in predicted vs. observed torsion angles may arise from solvent effects or polymorphism, requiring complementary DFT calculations .
What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?
Advanced
Discrepancies in NMR chemical shifts or IR band positions often stem from solvent effects, tautomerism, or dynamic processes (e.g., ring puckering). Strategies include:
- Solvent Correction : Recalculating DFT (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) .
- Dynamic NMR : Variable-temperature studies to detect slow exchange processes in flexible substituents .
- Synchrotron IR : High-resolution microspectroscopy to resolve overlapping bands in solid-state samples .
Cross-validation with X-ray crystallography or mass spectrometry is essential to confirm structural assignments .
How can regioselective functionalization reactions be optimized to synthesize novel derivatives of this compound with enhanced bioactivity?
Advanced
Regioselective bromination or methoxylation is achieved using directing groups (e.g., hydroxyl or methoxy substituents) and catalysts like AlCl . For example, bromination at the 3- and 6-positions of the naphthalene ring is controlled by steric and electronic factors, with yields >70% under inert conditions (N, 0°C) . SAR studies show that electron-withdrawing groups (e.g., Cl, Br) at specific positions enhance antimicrobial potency by 2–4-fold . High-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) can prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
